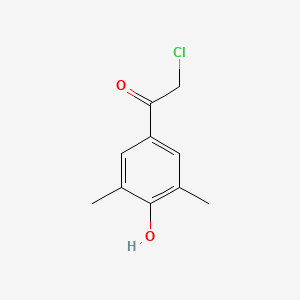

2-Chloro-1-(4-hydroxy-3,5-dimethylphenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-1-(4-hydroxy-3,5-dimethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-6-3-8(9(12)5-11)4-7(2)10(6)13/h3-4,13H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCAOMADEYRKQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377372 | |

| Record name | 2-Chloro-1-(4-hydroxy-3,5-dimethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40943-25-7 | |

| Record name | 2-Chloro-1-(4-hydroxy-3,5-dimethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-1-(4-hydroxy-3,5-dimethylphenyl)ethanone (CAS 40943-25-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Chloro-1-(4-hydroxy-3,5-dimethylphenyl)ethanone, a key chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. Drawing upon established chemical principles and analogous compound data, this document details its synthesis, physicochemical properties, and prospective applications, particularly in the development of novel therapeutics.

Strategic Overview: The Significance of a Versatile Intermediate

This compound, bearing the CAS number 40943-25-7, belongs to the class of α-chloroacetophenones. These molecules are highly valued in medicinal chemistry for their dual reactivity: the electrophilic carbon of the chloromethyl ketone and the nucleophilic character of the substituted phenol. This structural motif serves as a versatile scaffold for the synthesis of a wide array of more complex molecules. Notably, related chlorinated acetophenones are recognized as crucial intermediates in the preparation of hydroxypyrimidine derivatives, which have shown promise as histone deacetylase (HDAC) inhibitors[1]. The targeted placement of the chloroacetyl group on the sterically hindered and electronically activated 2,6-dimethylphenol ring makes this particular compound a valuable building block for creating compounds with specific pharmacological profiles.

Physicochemical Properties & Structural Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. Below is a summary of the key data for this compound.

| Property | Value | Source |

| CAS Number | 40943-25-7 | ChemicalBook[2] |

| Molecular Formula | C₁₀H₁₁ClO₂ | ChemicalBook[2] |

| Molecular Weight | 198.65 g/mol | ChemicalBook[2] |

| Appearance | Predicted: White to off-white solid | Inferred from analogous compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone) | Inferred from analogous compounds |

Note: Due to a lack of publicly available experimental data for this specific compound, some properties are inferred from structurally similar molecules. Researchers should independently verify these properties upon synthesis.

Synthesis Protocol: A Guided Approach via Friedel-Crafts Acylation

The most logical and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of 2,6-dimethylphenol with chloroacetyl chloride. This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).

The Underlying Chemistry: Mechanism of Friedel-Crafts Acylation

The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, AlCl₃, abstracts the chloride from chloroacetyl chloride to generate the acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of 2,6-dimethylphenol. The hydroxyl and methyl groups on the phenol ring are ortho-, para-directing and activating, favoring substitution at the para position. Subsequent loss of a proton restores the aromaticity of the ring, yielding the final product.

Sources

An In-Depth Technical Guide to the Chemical Properties of 2-Chloro-1-(4-hydroxy-3,5-dimethylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1-(4-hydroxy-3,5-dimethylphenyl)ethanone is a substituted α-chloroacetophenone derivative of significant interest in synthetic organic chemistry and drug discovery. Its bifunctional nature, characterized by a reactive α-haloketone moiety and a substituted phenolic ring, makes it a versatile building block for the synthesis of a wide array of heterocyclic compounds and more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, offering a technical resource for researchers in the field.

Chemical Identity and Physical Properties

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 40943-25-7 | [1] |

| Molecular Formula | C₁₀H₁₁ClO₂ | [1] |

| Molecular Weight | 198.65 g/mol | [1] |

| Appearance | Solid (predicted) | [2] |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. | N/A |

Synthesis of this compound

The primary synthetic route to this compound is the Friedel-Crafts acylation of 2,6-dimethylphenol with chloroacetyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Reaction Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion from the reaction of chloroacetyl chloride with the Lewis acid catalyst. This acylium ion is then attacked by the electron-rich aromatic ring of 2,6-dimethylphenol, leading to the formation of a sigma complex. Subsequent deprotonation re-establishes the aromaticity of the ring, yielding the desired product. The hydroxyl group of the phenol directs the acylation primarily to the para position due to steric hindrance from the ortho methyl groups.

Sources

An In-depth Technical Guide to 2-Chloro-1-(4-hydroxy-3,5-dimethylphenyl)ethanone: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-1-(4-hydroxy-3,5-dimethylphenyl)ethanone, a key α-haloketone intermediate in organic synthesis. The document delves into its molecular structure, physicochemical properties, and detailed spectroscopic characterization. A robust and replicable protocol for its synthesis via Friedel-Crafts acylation is presented, including mechanistic insights and workflow optimizations. Furthermore, this guide explores the compound's applications as a versatile building block in the synthesis of more complex molecules, particularly within the realm of drug discovery. Safety protocols for handling this class of compounds are also discussed, ensuring a holistic understanding for researchers and drug development professionals.

Introduction

This compound, with CAS Number 40943-25-7, is a substituted aromatic α-haloketone.[1][2] This class of compounds is of significant interest in organic and medicinal chemistry due to the high reactivity conferred by two key functional groups: a carbonyl group and an α-halogen.[3] The chlorine atom, being a good leaving group, and the adjacent electron-withdrawing carbonyl group make the α-carbon highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity renders α-haloketones, including the title compound, valuable precursors for the synthesis of a wide array of heterocyclic and other complex organic molecules.[4][5][6] Specifically, its phenolic and sterically hindered phenyl ring provides a unique scaffold for elaboration into novel chemical entities with potential biological activity.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a 2,6-dimethylphenol core acylated at the para-position with a chloroacetyl group. The presence of the hydroxyl group and the chloroacetyl moiety imparts a dual chemical nature to the molecule, allowing for a diverse range of chemical transformations.

Physicochemical Data Summary

A compilation of the key physicochemical properties is presented in Table 1 for quick reference.

| Property | Value | Source |

| CAS Number | 40943-25-7 | [1][7] |

| Molecular Formula | C10H11ClO2 | [2] |

| Molecular Weight | 198.65 g/mol | [2] |

| Appearance | (Predicted) White to off-white solid | N/A |

| Melting Point | (Predicted) Data not readily available | N/A |

| Boiling Point | (Predicted) Data not readily available | N/A |

| Solubility | (Predicted) Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | N/A |

Spectroscopic Characterization (Predicted)

While specific experimental spectra for this exact molecule are not widely published, a theoretical interpretation based on its structural analogues, such as 2-chloro-1-(4-hydroxyphenyl)ethanone, provides a strong basis for its characterization.[4][8]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, the methylene protons of the chloroacetyl group, and the phenolic hydroxyl proton. The two aromatic protons would likely appear as a singlet due to symmetry. The two methyl groups would also present as a singlet, integrating to six protons. The chloromethyl protons would be a sharp singlet, and the phenolic proton signal would be a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would corroborate the structure with signals for the carbonyl carbon, the aromatic carbons (with distinct shifts for the hydroxyl- and acyl-substituted carbons and the methyl-substituted carbons), the methyl carbons, and the chloromethyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching of the ketone, typically around 1680-1700 cm⁻¹. A broad O-H stretching band for the phenolic hydroxyl group would be observed in the region of 3200-3600 cm⁻¹. C-H stretching for the aromatic and aliphatic protons, as well as C-Cl stretching, would also be present.[4][8]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, which is indicative of the presence of a single chlorine atom. Fragmentation would likely involve the loss of the chloromethyl radical.

Synthesis and Mechanism

The most common and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of 2,6-dimethylphenol with chloroacetyl chloride.[9][10][11] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).[12][13]

Reaction Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion.[9][12]

-

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates with the chlorine atom of chloroacetyl chloride, creating a highly polarized complex. This complex then dissociates to form a resonance-stabilized acylium ion and a tetrachloroaluminate anion ([AlCl₄]⁻).

-

Electrophilic Attack: The electron-rich aromatic ring of 2,6-dimethylphenol acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. The hydroxyl group and the two methyl groups are ortho-para directing; however, due to steric hindrance from the methyl groups at the ortho positions, the acylation occurs predominantly at the para position. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Rearomatization: The tetrachloroaluminate anion acts as a base, abstracting a proton from the carbon atom bearing the newly attached acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product.

Detailed Experimental Protocol

Materials:

-

2,6-Dimethylphenol

-

Chloroacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.

-

Cool the suspension to 0 °C in an ice-water bath.

-

In the dropping funnel, prepare a solution of 2,6-dimethylphenol (1.0 equivalent) and chloroacetyl chloride (1.05 equivalents) in anhydrous DCM.

-

Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30-60 minutes, maintaining the internal temperature below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

-

Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with two portions of DCM.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Synthesis Workflow Diagram

Caption: Workflow for the Friedel-Crafts acylation synthesis of the title compound.

Purification and Characterization

Purification Protocol

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the pure this compound.

Analytical Workflow

Caption: Analytical workflow for purification and characterization.

Applications in Organic Synthesis and Drug Discovery

This compound is a versatile intermediate. Its utility stems from the ability to perform selective chemical modifications at the chloromethyl, carbonyl, and hydroxyl groups.

Role as a Synthetic Building Block

This compound serves as a precursor for various heterocyclic systems. For example, reaction with nucleophiles such as amines, thiols, or hydrazines can lead to the formation of aminoketones, thioketones, and pyrazoles, respectively. The phenolic hydroxyl group can be alkylated or acylated to introduce further diversity.

Application in Drug Discovery

While specific examples for this exact molecule are not prevalent in readily available literature, its structural analogues are widely used. For instance, 2-chloro-1-(4-hydroxyphenyl)ethanone is a reagent used in the preparation of hydroxypyrimidine derivatives that act as histone deacetylase (HDAC) inhibitors.[4] The α-haloketone moiety is a key structural feature in various enzyme inhibitors and is a building block for HIV protease inhibitors.[6] The 2,6-dimethylphenol scaffold is present in a number of pharmaceutically active compounds, suggesting that derivatives of the title compound could be of interest in drug discovery programs.[14]

Illustrative Synthetic Pathway

Caption: General synthetic utility of the title compound in forming complex molecules.

Safety and Handling

As an α-haloketone, this compound should be handled with care. This class of compounds is generally considered to be lachrymatory and alkylating agents.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15]

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[15][16] Avoid contact with skin and eyes.[16]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. Keep the container tightly closed.[15]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its straightforward preparation via Friedel-Crafts acylation and the presence of multiple reactive sites make it an attractive starting material for the synthesis of diverse and complex molecules. Its potential application in the development of novel therapeutic agents warrants further exploration by researchers in the field of medicinal chemistry and drug discovery.

References

-

Sunway Pharm Ltd. 2-Chloro-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone. [Link]

-

Fun, H.-K., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Chloro-1-(4-methylphenyl)ethan-1-one. [Link]

-

ResearchGate. (PDF) Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. [Link]

-

PubChem. 2-Chloro-1-(2,5-dimethylphenyl)ethan-1-one. [Link]

-

PubChem. CID 139084348. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. [Link]

-

YouTube. Friedel-Crafts acylation. [Link]

-

Chemsrc. CAS#:6344-28-1 | 2-chloro-1-(4-hydroxy-3-methoxy-phenyl)ethanone. [Link]

-

Khan Academy. Friedel-Crafts acylation (video). [Link]

-

Wikipedia. α-Halo ketone. [Link]

-

SpectraBase. 2-Chloro-1-(4-methoxyphenyl)ethanone. [Link]

- Google Patents. US20080234501A1 - Method for Producing 2,5-Dimethylphenyl Acetic Acid.

-

MDPI. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. [Link]

-

National Center for Biotechnology Information. 2-Chloro-1-(4-hydroxyphenyl)ethanone. [Link]

Sources

- 1. 2-CHLORO-1-(4-HYDROXY-3,5-DIMETHYLPHENYL)-1-ETHANONE | 40943-25-7 [chemicalbook.com]

- 2. 2-Chloro-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone - CAS:40943-25-7 - Sunway Pharm Ltd [3wpharm.com]

- 3. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 4. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 7. 2-CHLORO-1-(4-HYDROXY-3,5-DIMETHYLPHENYL)-1-ETHANONE | 40943-25-7 [amp.chemicalbook.com]

- 8. 2-Chloro-1-(4-hydroxyphenyl)ethanone | 6305-04-0 | Benchchem [benchchem.com]

- 9. Friedel–Crafts Acylation [sigmaaldrich.com]

- 10. websites.umich.edu [websites.umich.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. youtube.com [youtube.com]

- 13. Khan Academy [khanacademy.org]

- 14. mdpi.com [mdpi.com]

- 15. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 16. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the Putative Mechanism of Action of 2-Chloro-1-(4-hydroxy-3,5-dimethylphenyl)ethanone

Abstract

This technical guide provides a comprehensive analysis of the prospective mechanism of action for the compound 2-Chloro-1-(4-hydroxy-3,5-dimethylphenyl)ethanone. In the absence of direct empirical studies on this specific molecule, this document synthesizes information from structurally analogous compounds and the known chemical reactivity of its constituent functional groups. We propose a multi-faceted mechanism of action centered on its potent electrophilic character and its phenolic nature. The primary hypothesized mechanisms include covalent modification of protein nucleophiles via alkylation, potential inhibition of histone deacetylases (HDACs), antimicrobial activity through cell membrane disruption, and antioxidant effects via radical scavenging. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this and related substituted acetophenones.

Introduction and Molecular Profile

This compound is a substituted acetophenone, a class of organic compounds with a wide range of applications, from synthetic intermediates in pharmacology to their presence in natural products.[1] The specific biological role of this molecule has not been extensively characterized in publicly available literature. However, its chemical architecture, featuring a reactive α-chloroketone moiety and a sterically hindered phenolic ring, provides a strong basis for predicting its biochemical interactions.

The molecule's structure suggests a confluence of functionalities that are known to impart significant biological activity. Chlorinated acetophenones are recognized as valuable intermediates in the synthesis of active pharmaceutical ingredients.[2] The α-haloketone group is a particularly reactive electrophile, capable of forming covalent bonds with biological nucleophiles.[3][4] The phenolic hydroxyl group, ortho-substituted with two methyl groups, is a key determinant of the compound's antioxidant potential and its interaction with cellular membranes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 40943-25-7 | [5] |

| Molecular Formula | C₁₀H₁₁ClO₂ | [5] |

| Molecular Weight | 200.65 g/mol | [5] |

| Melting Point | 110-111°C | [5] |

| Boiling Point (Predicted) | 358.6 ± 37.0 °C | [5] |

| Density (Predicted) | 1.216 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 8.46 ± 0.25 | [5] |

Proposed Core Mechanism: Covalent Alkylation of Biological Targets

The most prominent feature of this compound is the α-chloroketone functional group. This group acts as a potent electrophile, rendering the α-carbon susceptible to nucleophilic attack by amino acid residues within proteins.[4] The chlorine atom is a good leaving group, facilitating an irreversible covalent modification of the target protein. This alkylation is a common mechanism for the inactivation of enzymes.

Key nucleophilic amino acid residues that are likely targets include:

-

Cysteine: The sulfhydryl group (-SH) is a strong nucleophile.

-

Histidine: The imidazole ring is also highly nucleophilic.

-

Lysine: The primary amine of the side chain can act as a nucleophile.

This covalent bonding can lead to a loss of protein function through several means, such as blocking an enzyme's active site, inducing a conformational change, or disrupting protein-protein interactions.

Figure 1: Proposed mechanism of protein inactivation via covalent alkylation.

Putative Specific Target: Histone Deacetylase (HDAC) Inhibition

While the alkylating mechanism is likely to be broad, evidence from structurally similar compounds points towards a more specific and therapeutically relevant target class: Histone Deacetylases (HDACs). The closely related compound, 2-chloro-1-(4-hydroxyphenyl)ethanone, is utilized in the synthesis of hydroxypyrimidine derivatives that exhibit HDAC inhibitory activity. HDAC inhibitors are a class of epigenetic drugs that have shown promise in cancer therapy.[6][7]

HDACs are zinc-dependent enzymes that catalyze the removal of acetyl groups from lysine residues on histones and other proteins.[8][9] This activity generally leads to chromatin condensation and transcriptional repression.[8] The inhibition of HDACs results in hyperacetylation of histones, leading to a more relaxed chromatin structure and the re-expression of silenced genes, such as tumor suppressor genes.[6][10]

The α-haloketone moiety of this compound could potentially chelate the zinc ion in the active site of HDACs, thereby blocking substrate access and inhibiting the enzyme's activity.[10] This interaction would lead to downstream effects including cell cycle arrest and apoptosis in cancer cells.[6][7]

Figure 2: Putative signaling pathway of HDAC inhibition.

Ancillary Mechanisms of Action

Antimicrobial Activity

Phenolic compounds are well-known for their antimicrobial properties.[11][12] The mechanism of action is often multi-pronged, involving:

-

Membrane Disruption: The lipophilic nature of the phenyl ring allows the molecule to intercalate into the bacterial cell membrane. This can disrupt the membrane's integrity, leading to increased permeability, leakage of intracellular components, and dissipation of the proton motive force.[13][14]

-

Protein Denaturation: Phenolic compounds can denature essential bacterial enzymes and other proteins, leading to a loss of function and cell death.[13]

-

Inhibition of Nucleic Acid Synthesis: Some phenolic compounds can interfere with the synthesis of DNA and RNA.[15]

The combination of the phenolic ring and the reactive α-chloroketone in this compound could result in potent antimicrobial activity, potentially effective against a broad spectrum of bacteria.[13]

Antioxidant and Radical Scavenging Activity

The phenolic hydroxyl group is a classic hallmark of antioxidant compounds.[16][17] Phenols can act as free radical scavengers through a hydrogen atom transfer (HAT) mechanism.[16] The hydroxyl group donates its hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting phenoxy radical is stabilized by resonance delocalization of the unpaired electron around the aromatic ring. The two ortho-methyl groups on the phenyl ring of the title compound may further stabilize this radical, enhancing its antioxidant capacity.[18][19]

Figure 3: Hydrogen Atom Transfer (HAT) mechanism for antioxidant activity.

Experimental Protocols for Mechanism Validation

To validate the hypothesized mechanisms of action, a series of targeted experiments are required. The following protocols provide a framework for this validation process.

Protocol: In Vitro HDAC Inhibition Assay

Objective: To determine if this compound inhibits HDAC activity.

Materials:

-

HeLa cell nuclear extract (as a source of HDACs)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Trichostatin A (TSA) as a positive control inhibitor

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Developer solution (containing trypsin)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of this compound and TSA in assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer, 10 µL of the test compound or control, and 20 µL of HeLa nuclear extract.

-

Pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of the fluorogenic HDAC substrate.

-

Incubate for 60 minutes at 37°C.

-

Stop the reaction by adding 100 µL of the developer solution.

-

Incubate for 15 minutes at 37°C.

-

Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

Expected Outcome: A dose-dependent decrease in fluorescence in wells treated with the test compound would indicate HDAC inhibition.

Figure 4: Workflow for the in vitro HDAC inhibition assay.

Conclusion and Future Directions

This compound is a molecule with significant, yet unexplored, therapeutic potential. Based on its chemical structure, its primary mechanism of action is likely through covalent alkylation of protein targets, with a strong possibility of specific activity against histone deacetylases. Furthermore, its phenolic nature suggests ancillary antimicrobial and antioxidant properties.

The hypotheses presented in this guide provide a robust framework for initiating a comprehensive investigation into this compound. Future research should focus on the experimental validation of these proposed mechanisms. This includes identifying the specific protein targets of alkylation through proteomic approaches, confirming HDAC inhibition and its downstream cellular consequences, and quantifying its antimicrobial and antioxidant efficacy. Such studies will be crucial in unlocking the potential of this compound as a lead compound in drug discovery and development.

References

-

Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. (2023). PMC. [Link]

-

Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. (n.d.). PubMed Central. [Link]

-

Future Antimicrobials: Natural and Functionalized Phenolics. (2023). PMC - NIH. [Link]

-

Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review. (n.d.). MDPI. [Link]

-

Antioxidant Inhibition by Substituted Phenols. Antioxidant Efficacy as a Function of Structure and Reactivity. (n.d.). ACS Publications. [Link]

-

Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. (2024). ResearchGate. [Link]

-

Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights. (n.d.). PMC. [Link]

-

Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. (2019). MDPI. [Link]

-

Synthetic Access to Aromatic α-Haloketones. (n.d.). PMC - NIH. [Link]

-

Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. (n.d.). JNAS. [Link]

-

Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. (n.d.). MDPI. [Link]

-

2,2,2-Trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethanone. (n.d.). PubChem. [Link]

-

THE ROLE OF PHENOLIC COMPOUNDS AS POTENTIAL ANTIMICROBIAL AGENTS. (n.d.). IIP Series. [Link]

-

Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms. (n.d.). PMC - NIH. [Link]

-

Histone deacetylases and histone deacetylase inhibitors. (2013). YouTube. [Link]

-

Nucleophilic substitution reactions of α-haloketones: A computational study. (n.d.). University of Pretoria. [Link]

-

Heteroaryl-substituted phenols as potential antioxidants. (n.d.). PubMed. [Link]

-

Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes. (n.d.). Unknown Source. [Link]

-

Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. (2024). Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (n.d.). Frontiers. [Link]

-

CID 139084348 | C16H14Cl2O4. (n.d.). PubChem - NIH. [Link]

-

DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. (2024). MDPI. [Link]

Sources

- 1. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repository.up.ac.za [repository.up.ac.za]

- 5. 2-CHLORO-1-(4-HYDROXY-3,5-DIMETHYLPHENYL)-1-ETHANONE | 40943-25-7 [chemicalbook.com]

- 6. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches [mdpi.com]

- 11. iipseries.org [iipseries.org]

- 12. Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

- 15. Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review [mdpi.com]

- 16. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Heteroaryl-substituted phenols as potential antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Chloro-1-(4-hydroxy-3,5-dimethylphenyl)ethanone biological activity

An In-Depth Technical Guide to the Potential Biological Activity of 2-Chloro-1-(4-hydroxy-3,5-dimethylphenyl)ethanone

Abstract

This technical guide provides a comprehensive analysis of this compound, a member of the α-haloketone class. While direct biological data on this specific molecule is nascent, this document synthesizes information from structurally related analogs to forecast its potential therapeutic relevance. We delve into established synthetic methodologies, propose key biological activities based on its core chemical features, and provide detailed, field-proven experimental protocols for its evaluation as a precursor for anti-inflammatory and antioxidant agents. This guide is intended for researchers, chemists, and drug development professionals seeking to explore the utility of this compound as a valuable synthetic intermediate and a scaffold for novel therapeutic agents.

Introduction: The α-Haloketone Scaffold in Drug Discovery

α-Haloketones, particularly chlorinated acetophenones, are highly versatile building blocks in organic synthesis and medicinal chemistry. Their high reactivity and capacity for selective transformations make them invaluable intermediates for constructing more complex molecular architectures.[1] Compounds like 2-chloro-1-(4-hydroxyphenyl)ethanone serve as critical reagents in the synthesis of pharmacologically active molecules, including hydroxypyrimidine derivatives that exhibit histone deacetylase (HDAC) inhibitory activity.[1][2]

The subject of this guide, this compound (CAS 40943-25-7), belongs to this important class.[3] Its structure, featuring a reactive chloromethyl ketone group and a substituted phenolic ring, suggests significant potential as a precursor for compounds with diverse biological activities. The phenolic hydroxyl group is a well-known pharmacophore associated with antioxidant properties, while the α-haloketone moiety is a reactive handle for derivatization. This document will explore the predicted biological profile of this compound by examining the activities of its close analogs and derivatives, and provide a practical framework for its experimental validation.

Synthesis and Characterization

The synthesis of this compound and related structures typically follows established organic chemistry reactions. Understanding these pathways is crucial for obtaining the high-purity material required for biological screening.

Established Synthetic Routes

The primary methods for synthesizing hydroxy-chloroacetophenones involve Friedel-Crafts-type reactions or direct chlorination of a hydroxyacetophenone precursor.

-

Friedel-Crafts Acylation: This is a cornerstone method where an aromatic compound (like 2,6-dimethylphenol) reacts with an acylating agent (such as chloroacetyl chloride) in the presence of a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[2] The catalyst activates the acylating agent, facilitating electrophilic attack on the aromatic ring.

-

Fries Rearrangement: This reaction involves the Lewis acid-catalyzed rearrangement of a phenolic ester to a hydroxy aryl ketone.[2] For instance, a related compound, 2-Chloro-1-(4-chloro-2-hydroxyphenyl)ethanone, is synthesized via the Fries rearrangement of 2-chlorophenyl chloroacetate.[2]

-

Direct Chlorination: A precursor such as 1-(4-hydroxy-3,5-dimethylphenyl)ethanone can be directly chlorinated on the acetyl group using a suitable chlorinating agent like sulfuryl chloride in an appropriate solvent system.[1]

Synthesis Workflow Diagram

The following diagram illustrates a general synthetic pathway from a substituted phenol to a biologically active chalcone derivative, with our target compound as a key intermediate.

Caption: General workflow for synthesis and screening.

Predicted Biological Activities and Mechanistic Insights

Based on its structural motifs, we can predict several key biological activities for derivatives of this compound.

Anti-Inflammatory Potential

Inflammation is a complex biological response implicated in numerous diseases.[4] The suppression of pro-inflammatory mediators is a primary goal of anti-inflammatory drug discovery. Hydroxyacetophenone scaffolds are precursors to chalcones and other heterocyclic compounds that have demonstrated significant anti-inflammatory effects.[5][6]

Mechanistic Hypothesis: Derivatives of the title compound are likely to exert anti-inflammatory effects by modulating key signaling pathways. Structurally related compounds have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[4][7] This inhibition often occurs through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are critical regulators of the inflammatory response.[4][7]

Caption: Potential inhibition of inflammatory pathways.

Antioxidant Activity

The presence of a hindered phenolic hydroxyl group is a strong indicator of potential antioxidant activity. Phenolic compounds can act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cells. Chalcones derived from hydroxyacetophenones have shown potent antioxidant activity in various assays.[6][8] The dimethyl substituents ortho to the hydroxyl group may enhance this activity by sterically hindering the formation of phenoxy radicals and increasing the stability of the parent molecule.

Proposed Experimental Protocols

To empirically validate the predicted biological activities, a structured, multi-step screening process is required. The following protocols are standard in the field and provide a robust framework for evaluation.

Protocol 1: Synthesis of a Chalcone Derivative

This protocol details a Claisen-Schmidt condensation to synthesize a chalcone from the title compound.

-

Reagent Preparation: Dissolve 1.0 equivalent of this compound and 1.1 equivalents of a selected substituted benzaldehyde (e.g., 4-methoxybenzaldehyde) in ethanol.

-

Reaction Initiation: Cool the solution in an ice bath and add a 20-40% aqueous solution of potassium hydroxide (KOH) dropwise with constant stirring.

-

Reaction Monitoring: Allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl.

-

Purification: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure chalcone.

-

Characterization: Confirm the structure of the synthesized chalcone using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[9]

Protocol 2: In Vitro Anti-inflammatory Assay (LPS-Induced Nitric Oxide Production)

This assay evaluates the ability of a test compound to inhibit inflammatory responses in macrophages.[4]

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Plating: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the synthesized chalcone derivative (e.g., 1, 5, 10, 25 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).

-

Inflammatory Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the basal (unstimulated) control. Incubate for 24 hours.

-

Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite (a stable product of NO) in the cell culture supernatant using the Griess Reagent system.

-

Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-only treated cells. Determine the IC₅₀ value. Also, perform a cell viability assay (e.g., MTT) to rule out cytotoxicity.

Protocol 3: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a classical model for evaluating acute inflammation in vivo.[5][10]

-

Animal Acclimatization: Use male Wistar rats (180-220 g) and allow them to acclimatize for at least one week with free access to food and water.

-

Grouping and Dosing: Divide animals into groups (n=6): Vehicle control, positive control (e.g., Diclofenac, 25 mg/kg), and test compound groups (e.g., 10, 20, 40 mg/kg). Administer the compounds intraperitoneally or orally.[10]

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Edema: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point relative to the vehicle control group.

Data Presentation: Hypothetical Results

The data generated from these assays can be summarized for clear comparison.

Table 1: In Vitro Anti-inflammatory and Cytotoxicity Data

| Compound | NO Inhibition IC₅₀ (µM) | Cell Viability (at 50 µM) |

| Chalcone Derivative 1 | 15.2 ± 1.8 | > 95% |

| Chalcone Derivative 2 | 28.7 ± 3.1 | > 95% |

| Dexamethasone (Control) | 8.5 ± 0.9 | > 95% |

Table 2: In Vivo Anti-inflammatory Activity (Paw Edema)

| Treatment Group | Dose (mg/kg) | % Edema Inhibition at 3h |

| Vehicle Control | - | 0% |

| Chalcone Derivative 1 | 20 | 58.4% ± 4.5% |

| Chalcone Derivative 1 | 40 | 67.2% ± 5.1% |

| Diclofenac (Control) | 25 | 62.1% ± 4.8% |

Conclusion and Future Directions

This compound is a promising, yet underexplored, chemical entity. While direct evidence of its biological activity is scarce, its structural features strongly suggest its utility as a scaffold for developing potent anti-inflammatory and antioxidant agents. The synthetic accessibility of this α-haloketone allows for straightforward derivatization into libraries of compounds, such as chalcones, for biological screening.

The experimental workflows detailed in this guide provide a clear and robust path for researchers to follow. Future work should focus on synthesizing a diverse library of derivatives and screening them through the proposed in vitro and in vivo models. Promising lead compounds can then be advanced to more complex mechanistic studies, including analysis of their effects on specific enzymatic targets (e.g., COX-1/COX-2) and transcription factor activity, ultimately paving the way for potential preclinical development.

References

-

Jasinski, J. P., Golen, J. A., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

-

Aboul-Enein, H. Y., El-Messery, S. M., et al. (n.d.). Synthesis and Anti-Inflammatory Activity of Novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) Methanone Derivatives. PubMed. Retrieved from [Link]

-

Fun, H.-K., Quah, C. K., et al. (2012). 2-Chloro-1-(4-hydroxyphenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (n.d.). CAS#:6344-28-1 | 2-chloro-1-(4-hydroxy-3-methoxy-phenyl)ethanone. Retrieved from [Link]

-

Jasinski, J. P., Golen, J. A., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. ResearchGate. Retrieved from [Link]

-

Yu, W., Zhang, Y., et al. (2016). Anti-inflammatory activity effect of 2-substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole on TPA-induced skin inflammation in mice. PubMed. Retrieved from [Link]

-

Mitrović, T., Stanković, N., et al. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Kim, K.-N., Heo, S.-J., et al. (2011). 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia. PubMed. Retrieved from [Link]

-

Araújo, T. S. L., Lima, J. A., et al. (2023). Phytochemistry and Evaluation of the Anti-Inflammatory Activity of the Hydroethanolic Extract of Virola elongata (Benth.) Warb. Stem Bark. National Center for Biotechnology Information. Retrieved from [Link]

-

Wiech, E., & Sobiak, S. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-1-(4-methylphenyl)ethan-1-one | C9H9ClO | CID 237805. PubChem. Retrieved from [Link]

-

Patel, D. R., Patel, K. D., & Patel, N. K. (2023). Synthesis, Characterization and Biological Activity of Some Chalcone Derivatives derived from 1-(2-(benzyloxy)-5-bromo-4-methoxyphenyl)ethanone. ResearchGate. Retrieved from [Link]

-

Papakyriakou, A., Koutsourea, A., et al. (2021). Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. MDPI. Retrieved from [Link]

-

Pandey, A. K., Pednekar, S., & Patil, D. (2016). Synthesis, Biological and Pharmacological Activities of 2'-Hydroxy-4'5'-dimethyl Substituted Chalcones and Flavones. Asian Journal of Chemistry. Retrieved from [Link]

-

Sung, W.-S., Lee, D.-G., et al. (2007). 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF); antimicrobial compound with cell cycle arrest in nosocomial pathogens. ResearchGate. Retrieved from [Link]

-

Abdellatif, K. R. A., Elshemy, H. A. H., et al. (2015). Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. PubMed. Retrieved from [Link]

-

Sung, W.-S., & Lee, D.-G. (2007). 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF); antimicrobial compound with cell cycle arrest in nosocomial pathogens. PubMed. Retrieved from [Link]

Sources

- 1. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Chloro-1-(4-hydroxyphenyl)ethanone | 6305-04-0 | Benchchem [benchchem.com]

- 3. 2-CHLORO-1-(4-HYDROXY-3,5-DIMETHYLPHENYL)-1-ETHANONE | 40943-25-7 [chemicalbook.com]

- 4. Phytochemistry and Evaluation of the Anti-Inflammatory Activity of the Hydroethanolic Extract of Virola elongata (Benth.) Warb. Stem Bark - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

2-Chloro-1-(4-hydroxy-3,5-dimethylphenyl)ethanone literature review

An In-depth Technical Guide to 2-Chloro-1-(4-hydroxy-3,5-dimethylphenyl)ethanone: Synthesis, Reactivity, and Applications

Introduction: The Strategic Importance of α-Haloketones

In the landscape of organic synthesis and medicinal chemistry, α-haloketones stand out as exceptionally versatile intermediates.[1][2] Their bifunctional nature, characterized by two adjacent electrophilic centers—the carbonyl carbon and the halogen-bearing α-carbon—provides a rich platform for a multitude of chemical transformations.[3][4] This dual reactivity allows for the construction of complex molecular architectures, particularly heterocyclic systems that form the core of many pharmacologically active compounds.[1][5]

This guide focuses on a specific, highly functionalized α-haloketone: This compound . The presence of a sterically hindered phenolic hydroxyl group, in addition to the reactive chloroacetyl moiety, makes this compound a particularly valuable building block. Its structure allows for sequential or orthogonal synthetic strategies, enabling the development of novel molecular entities for drug discovery. As a Senior Application Scientist, my objective is to provide not just a protocol, but a foundational understanding of this reagent, explaining the causality behind its synthesis and the strategic application of its unique reactivity.

Physicochemical Properties

A clear understanding of a compound's fundamental properties is paramount before its use in any experimental setting.

| Property | Value | Source |

| CAS Number | 40943-25-7 | [6][7] |

| Molecular Formula | C₁₀H₁₁ClO₂ | [8] |

| Molecular Weight | 198.65 g/mol | [8] |

| Appearance | Typically a solid | |

| Synonyms | 2-chloro-4'-hydroxy-3',5'-dimethylacetophenone; 4-Hydroxy-3,5-dimethylphenacylchloride | [8] |

Part 1: Synthesis via Friedel-Crafts Acylation

The most direct and industrially scalable method for preparing aryl ketones is the Friedel-Crafts acylation.[9][10] This electrophilic aromatic substitution is ideally suited for the synthesis of this compound from readily available precursors.

Mechanistic Rationale and Reagent Selection

The reaction involves the generation of a highly electrophilic acylium ion from chloroacetyl chloride, facilitated by a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[11] This acylium ion then attacks the electron-rich aromatic ring of 2,6-dimethylphenol.

-

Substrate (Arene): 2,6-dimethylphenol is selected as the starting arene. The hydroxyl (-OH) and two methyl (-CH₃) groups are ortho-, para-directing and activating, strongly favoring electrophilic attack at the para position (C4), leading to high regioselectivity. The methyl groups also provide steric hindrance, which can influence subsequent reactions.

-

Acylating Agent: Chloroacetyl chloride is the ideal reagent as it directly installs the required chloroethanone side chain.

-

Catalyst: Anhydrous aluminum chloride (AlCl₃) is the classic and effective Lewis acid for this transformation. It coordinates with the acyl chloride, polarizing the C-Cl bond and facilitating the formation of the key acylium ion intermediate.[9] A stoichiometric amount is often required because the product, a ketone, can form a complex with the AlCl₃, temporarily deactivating the catalyst.[10]

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to ensure reproducibility and high yield. Each step has a clear purpose, and the workup is crucial for isolating a pure product.

Materials

| Reagent | Molar Mass ( g/mol ) | Purpose |

| 2,6-Dimethylphenol | 122.16 | Aromatic Substrate |

| Chloroacetyl chloride | 112.94 | Acylating Agent |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | Lewis Acid Catalyst |

| Dichloromethane (DCM) | 84.93 | Anhydrous Solvent |

| Hydrochloric Acid (HCl), conc. | 36.46 | Catalyst Quenching |

| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | Neutralization |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | Drying Agent |

Step-by-Step Methodology

-

Reaction Setup (Inert Atmosphere): To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.1 eq.) and anhydrous dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.

-

Expertise & Experience: An inert atmosphere and anhydrous conditions are critical. AlCl₃ reacts violently with water, which would quench the catalyst and halt the reaction.

-

-

Formation of Acylium Ion: Slowly add chloroacetyl chloride (1.05 eq.) to the stirred suspension via the dropping funnel. A complex will form.

-

Electrophilic Attack: Dissolve 2,6-dimethylphenol (1.0 eq.) in anhydrous DCM and add this solution dropwise to the reaction mixture at 0°C.

-

Trustworthiness: The slow, cold addition controls the exothermic reaction, preventing potential side reactions and ensuring high regioselectivity for the para-substituted product.

-

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Workup - Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

-

Causality: This step serves two purposes: the ice manages the highly exothermic hydrolysis of the AlCl₃ complex, while the acid ensures the phenolic hydroxyl group remains protonated and breaks down the aluminum-ketone complex.

-

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic extracts.

-

Neutralization and Drying: Wash the combined organic layers with water, followed by saturated sodium bicarbonate solution (to remove residual acid), and finally with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.

Synthesis Workflow Diagram

Caption: Friedel-Crafts acylation workflow for synthesis.

Part 2: Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from its nature as an α-haloketone, a class of compounds known for their high reactivity and utility in forming heterocyclic structures.[4][5]

The Duality of Electrophilic Sites

The molecule possesses two primary sites susceptible to nucleophilic attack:

-

α-Carbon (C2): This carbon is activated towards nucleophilic substitution (Sₙ2) reactions. The electron-withdrawing effect of the adjacent carbonyl group polarizes the C-Cl bond, making the carbon highly electrophilic and the chloride a good leaving group.[4]

-

Carbonyl Carbon (C1): Like all ketones, the carbonyl carbon is electrophilic and can undergo nucleophilic addition.[12]

This dual reactivity allows for a wide range of transformations, making it a versatile precursor.[3]

Caption: Key electrophilic sites for nucleophilic attack.

Application in Heterocycle Synthesis: The Benzofuran Scaffold

A prime example of this compound's utility is in the synthesis of substituted benzofurans. Benzofuran motifs are prevalent in natural products and pharmaceuticals. The reaction of a phenol with an α-haloketone is a powerful method for constructing this scaffold.[13]

In a typical reaction, the phenolic oxygen of a suitable partner molecule acts as a nucleophile, attacking the α-carbon of this compound to displace the chloride. This is followed by an intramolecular cyclization to form the furan ring. The existing hydroxyl group on our title compound can also participate in such reactions or be protected to allow for other transformations.

This reactivity makes it an excellent starting point for creating libraries of novel compounds for high-throughput screening in drug development programs. For instance, derivatives of 2-chloro-1-(4-hydroxyphenyl)ethanone have been used as key reagents in preparing hydroxypyrimidine derivatives with potential as histone deacetylase (HDAC) inhibitors.[14][15]

Part 3: Safety and Handling

As with all α-haloketones, this compound is a reactive and potentially hazardous compound that must be handled with appropriate care. Information from safety data sheets for analogous compounds indicates a consistent hazard profile.[16][17]

3.1. Hazard Identification

-

Skin and Eye Contact: Causes skin irritation and serious eye damage/irritation. The compound is corrosive and can cause burns.[16]

-

Inhalation: May cause respiratory irritation. Vapors or dust should not be inhaled.

-

Ingestion: Harmful if swallowed.[18]

3.2. Recommended Handling Procedures

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[16]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.

-

Body Protection: Wear a standard laboratory coat.

-

-

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[16][17]

-

Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[16]

-

Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[17]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[16]

-

3.3. Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[18]

Conclusion

This compound is more than just a chemical; it is a strategic tool for the modern synthetic chemist. Its preparation via the robust Friedel-Crafts acylation is well-understood and scalable. Its true value, however, lies in its predictable and versatile reactivity. The dual electrophilic nature of the α-haloketone functionality provides a gateway to a vast chemical space, particularly in the synthesis of complex heterocyclic molecules of interest to the pharmaceutical industry. By understanding the principles behind its synthesis and the mechanisms of its reactivity, researchers can effectively leverage this compound to accelerate the discovery and development of next-generation therapeutics.

References

-

One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. (2019). MDPI. [Link]

-

Synthetic Access to Aromatic α-Haloketones. (2021). National Institutes of Health (NIH). [Link]

-

α-Halo ketone. Wikipedia. [Link]

-

The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (2003). MDPI. [Link]

-

Nucleophilic substitution reactions of α-haloketones: A computational study. (2021). University of Pretoria. [Link]

-

The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (2003). National Institutes of Health (NIH). [Link]

-

SAFETY DATA SHEET. (2010). Fisher Scientific. [Link]

-

CID 139084348 | C16H14Cl2O4. PubChem, National Institutes of Health (NIH). [Link]

-

Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. (2022). National Institutes of Health (NIH). [Link]

-

Friedel–Crafts reaction. Wikipedia. [Link]

-

2-Chloro-1-(4-methylphenyl)ethan-1-one | C9H9ClO | CID 237805. PubChem, National Institutes of Health (NIH). [Link]

-

Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

-

Friedel-Crafts acylation. (2019). YouTube. [Link]

-

Friedel-Crafts acylation. Khan Academy. [Link]

-

I know nucleophiles attack α-halo ketones at the alpha position. I suppose this is reasonable? (2024). Reddit. [Link]

-

How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. (2022). Frontiers. [Link]

-

CAS#:6344-28-1 | 2-chloro-1-(4-hydroxy-3-methoxy-phenyl)ethanone. Chemsrc. [Link]

-

2-Chloro-1-(4-hydroxyphenyl)ethanone. (2012). National Institutes of Health (NIH). [Link]

-

19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. (2025). Chemistry LibreTexts. [Link]

-

2-Chloro-1-(2,5-dimethylphenyl)ethan-1-one | C10H11ClO. PubChem, National Institutes of Health (NIH). [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journals. [Link]

-

Synthesis, Characterization and Biological Activity of Some Chalcone Derivatives derived from 1-(2-(benzyloxy)-5-bromo-4-methoxyphenyl)ethanone. (2025). ResearchGate. [Link]

Sources

- 1. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. 2-CHLORO-1-(4-HYDROXY-3,5-DIMETHYLPHENYL)-1-ETHANONE | 40943-25-7 [chemicalbook.com]

- 7. 错误页 [amp.chemicalbook.com]

- 8. 2-Chloro-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone - CAS:40943-25-7 - Sunway Pharm Ltd [3wpharm.com]

- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 10. Friedel-Crafts Acylation [organic-chemistry.org]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones [mdpi.com]

- 14. 2-Chloro-1-(4-hydroxyphenyl)ethanone | 6305-04-0 | Benchchem [benchchem.com]

- 15. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. aksci.com [aksci.com]

- 18. fishersci.com [fishersci.com]

The Alchemist's Blueprint: A Technical Guide to the Core Starting Materials for Isoflavone Synthesis

Abstract

Isoflavones, a class of naturally occurring polyphenolic compounds, command significant attention within the pharmaceutical and nutraceutical industries due to their diverse and potent biological activities.[1][2][3] The C6-C3-C6 skeleton, with the B-ring attached at the C3 position of the C-ring, defines this unique flavonoid subclass and presents fascinating synthetic challenges and opportunities.[4][5] This in-depth technical guide provides a comprehensive exploration of the principal starting materials and strategic synthetic routes for the construction of the isoflavone core. Moving beyond a mere recitation of protocols, this document elucidates the chemical logic and mechanistic underpinnings that guide the selection of precursors and reaction pathways. We will dissect the classical deoxybenzoin and chalcone routes, which remain foundational, and delve into the modern elegance of palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the intricate landscape of isoflavone synthesis with a blend of theoretical understanding and practical application.

Retrosynthetic Analysis: Deconstructing the Isoflavone Core

A logical approach to understanding isoflavone synthesis begins with a retrosynthetic analysis of the target scaffold. This process of mentally deconstructing the molecule reveals the key bond disconnections and simplifies the complex structure into more readily available starting materials.

Caption: Retrosynthetic analysis of the isoflavone scaffold.

This analysis highlights three primary strategies, each centered around a different key intermediate and a distinct set of starting materials: the Deoxybenzoin Route, the Chalcone Route, and Palladium-Catalyzed Cross-Coupling Routes.

The Deoxybenzoin Route: A Classic and Versatile Approach

The synthesis of isoflavones from 2-hydroxydeoxybenzoin (also known as 2-hydroxyphenyl benzyl ketone) precursors is one of the most established and widely employed methods.[1][6] This strategy hinges on the construction of the pyranone ring by introducing a one-carbon unit to the deoxybenzoin backbone.[1]

Core Principle: Formylation and Intramolecular Cyclization

The essence of the deoxybenzoin route lies in the formylation of the α-carbon of the ketone, followed by an intramolecular cyclization with the ortho-hydroxyl group of the A-ring to form the isoflavone core.[1][7]

Caption: The general workflow of the deoxybenzoin route.

Starting Materials and Reagent Selection

The primary starting materials for this route are appropriately substituted phenols and arylacetic acids (or their corresponding acid chlorides).[6][8] The choice of these precursors directly dictates the substitution pattern of the final isoflavone.

| Starting Material Class | Specific Examples | Resulting Isoflavone Moiety |

| Phenols | Resorcinol, Phloroglucinol | A-ring hydroxylation pattern |

| Arylacetic Acids | Phenylacetic acid, 4-Methoxyphenylacetic acid | B-ring substitution pattern |

The critical C1 source for the formylation step is a key experimental choice. Several reagents can be employed, each with its own advantages and mechanistic nuances.

| C1 Source | Catalyst/Conditions | Key Considerations |

| Triethyl orthoformate | Pyridine, Morpholine, or DMAP | Mild conditions, often good yields.[7][9] |

| Ethyl formate | Sodium metal | Classic method, can be effective but requires handling of metallic sodium.[1] |

| N,N-Dimethylformamide dimethyl acetal (DMFDMA) | Microwave irradiation | Rapid reaction times.[9] |

Experimental Protocol: Synthesis of 7-Hydroxyisoflavone from Resorcinol and Phenylacetic Acid

This protocol provides a representative example of the deoxybenzoin route.

Step 1: Synthesis of 2,4-Dihydroxyphenyl Benzyl Ketone (Deoxybenzoin Intermediate)

-

To a solution of resorcinol (1 eq.) and phenylacetic acid (1 eq.) in diethyl ether, add boron trifluoride diethyl etherate (BF3·Et2O) dropwise at 0 °C.[9]

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Pour the mixture into ice water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the deoxybenzoin.

Step 2: Cyclization to 7-Hydroxyisoflavone

-

Dissolve the 2,4-dihydroxyphenyl benzyl ketone (1 eq.) in pyridine.[9]

-

Add triethyl orthoformate (excess) and a catalytic amount of morpholine.[9]

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into dilute hydrochloric acid.

-

Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain pure 7-hydroxyisoflavone.

The Chalcone Route: A Biomimetic Pathway

The synthesis of isoflavones from 2'-hydroxychalcone precursors follows a biomimetic pathway, mimicking the natural biosynthesis of isoflavones in plants which involves an oxidative rearrangement.[1][6]

Core Principle: Oxidative Rearrangement of the B-Ring

This route is characterized by a 1,2-aryl migration of the B-ring from the β-carbon to the α-carbon of the chalcone backbone. This rearrangement is typically mediated by oxidizing agents.

Caption: General workflow of the chalcone oxidative rearrangement.

Starting Materials and Reagent Selection

The synthesis begins with the Claisen-Schmidt condensation of a substituted 2-hydroxyacetophenone and a substituted benzaldehyde to form the 2'-hydroxychalcone.[10][11]

| Starting Material Class | Specific Examples | Resulting Isoflavone Moiety |

| 2-Hydroxyacetophenones | 2',4'-Dihydroxyacetophenone | A-ring substitution pattern |

| Benzaldehydes | Anisaldehyde, 4-Chlorobenzaldehyde | B-ring substitution pattern |

The choice of oxidizing agent for the rearrangement is critical. Thallium(III) nitrate (TTN) has been traditionally used, but due to its high toxicity, alternative, more environmentally friendly hypervalent iodine reagents have been developed.[1]

| Oxidizing Agent | Key Considerations |

| Thallium(III) nitrate (TTN) | High yields but highly toxic and environmentally hazardous.[1] |

| Hypervalent iodine reagents (e.g., (diacetoxyiodo)benzene) | Less toxic alternatives, but yields can be variable.[1] |

Experimental Protocol: Synthesis of an Isoflavone via Oxidative Rearrangement

Step 1: Synthesis of 2'-Hydroxychalcone

-

Dissolve 2'-hydroxyacetophenone (1 eq.) and the desired benzaldehyde (1 eq.) in ethanol.

-

Add an aqueous solution of sodium hydroxide or potassium hydroxide dropwise at room temperature.

-

Stir the mixture for 12-24 hours.

-

Acidify the reaction mixture with dilute hydrochloric acid.

-

Collect the precipitated chalcone by filtration, wash with water, and recrystallize.

Step 2: Oxidative Rearrangement to Isoflavone

-

Dissolve the 2'-hydroxychalcone (1 eq.) in methanol.

-

Add thallium(III) nitrate trihydrate (1.1 eq.) in small portions.

-

Stir the mixture at room temperature for 1-4 hours.

-

A precipitate of thallium(I) nitrate will form. Remove it by filtration.

-

Add dilute hydrochloric acid to the filtrate and reflux for 1-2 hours to effect cyclization.

-

Cool the mixture, extract with an organic solvent, wash, dry, and purify by chromatography to obtain the isoflavone.

Modern Approaches: Palladium-Catalyzed Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions has revolutionized organic synthesis, and isoflavone synthesis is no exception. The Suzuki-Miyaura reaction is a particularly powerful tool in this context.[12][13][14]

Core Principle: Construction of the C3-Aryl Bond

This strategy involves the coupling of a functionalized chromone precursor (typically a 3-halochromone) with an arylboronic acid.[12][15] This directly forms the crucial bond between the C3 position of the pyranone ring and the B-ring.

Caption: The Suzuki-Miyaura cross-coupling approach to isoflavones.

Starting Materials and Reagent Selection

The key starting materials are 3-halochromones (iodochromones or bromochromones) and substituted arylboronic acids.[12][14] A wide variety of both coupling partners are commercially available or can be readily synthesized, allowing for the creation of diverse isoflavone libraries.[12]

| Starting Material Class | Specific Examples | Resulting Isoflavone Moiety |

| 3-Halochromones | 3-Iodochromone, 7-Methoxy-3-bromochromone | A-ring and C-ring core |

| Arylboronic Acids | 4-Methoxyphenylboronic acid, 3,4-Dimethoxyphenylboronic acid | B-ring |

The choice of palladium catalyst and ligands is crucial for the efficiency of the Suzuki-Miyaura coupling.

| Palladium Catalyst/Precatalyst | Ligand | Base |

| Pd(PPh3)4 | Triphenylphosphine | Na2CO3, K2CO3 |

| Pd(OAc)2 | SPhos, Tricyclohexylphosphine | K3PO4 |

| Pd(dppf)2Cl2 | dppf | Cs2CO3 |

Experimental Protocol: Suzuki-Miyaura Synthesis of an Isoflavone

-

To a reaction vessel, add the 3-halochromone (1 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, 2-3 eq.).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system (e.g., dioxane/water or toluene/ethanol/water).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

-

After completion, cool the mixture, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield the isoflavone.

Conclusion

The synthesis of isoflavones is a rich and evolving field. While the classical deoxybenzoin and chalcone routes provide robust and time-tested methods for accessing the isoflavone core, modern palladium-catalyzed reactions like the Suzuki-Miyaura coupling offer unparalleled efficiency and flexibility for creating diverse analogues. The choice of starting material and synthetic strategy is ultimately dictated by the desired substitution pattern of the target isoflavone, scalability, and the availability of precursors. A thorough understanding of the principles and practicalities of these core synthetic pathways empowers researchers to design and execute efficient syntheses of these biologically significant molecules, paving the way for further discoveries in medicinal chemistry and drug development.

References

-

Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - MDPI. (URL: [Link])

-

Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. (URL: [Link])

-

Total synthesis of isoflavonoids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00060A. (URL: [Link])

-

Synthesis and labeling of isoflavone phytoestrogens, including daidzein and genistein. (URL: [Link])

-

The Suzuki–Miyaura Cross-Coupling–Claisen Rearrangement–Cross-Metathesis Approach to Prenylated Isoflavones | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

MINI REVIEW Development of the Research in Isoflavones. (URL: [Link])

-

Synthesis of isoflavones via base catalysed condensation reaction of deoxybenzoin. (URL: [Link])

-

Advances in synthesizing plant-derived isoflavones and their precursors with multiple pharmacological activities using engineered yeasts - PubMed Central. (URL: [Link])

-

Total synthesis of isoflavonoids - Natural Product Reports (RSC Publishing). (URL: [Link])

-

Synthesis of Isoflavones - ResearchGate. (URL: [Link])

-

Retrosynthetic analysis of isoflavone. | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Efficient Synthesis of Isoflavone Analogues via a Suzuki Coupling Reaction | Request PDF. (URL: [Link])

-